molecular formula C17H19NO3 B13393565 O-Benzyl-alpha-methyl-L-Tyr CAS No. 77457-02-4

O-Benzyl-alpha-methyl-L-Tyr

Cat. No.: B13393565
CAS No.: 77457-02-4
M. Wt: 285.34 g/mol
InChI Key: NOIIIALKOCPUCU-KRWDZBQOSA-N
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Description

O-Benzyl-alpha-methyl-L-Tyrosine, also known as (S)-2-amino-2-methyl-3-(4’-benzyloxyphenyl)propanoic acid, is a derivative of the amino acid L-tyrosine. This compound is characterized by the presence of a benzyl group attached to the oxygen atom of the phenolic hydroxyl group and a methyl group attached to the alpha carbon. It is a non-essential amino acid with a polar side group and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Benzyl-alpha-methyl-L-Tyrosine typically involves the protection of the phenolic hydroxyl group of L-tyrosine with a benzyl group. This can be achieved through a benzylation reaction using benzyl chloride in the presence of a base such as sodium hydroxide. The alpha carbon is then methylated using a methylating agent such as methyl iodide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of O-Benzyl-alpha-methyl-L-Tyrosine often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

O-Benzyl-alpha-methyl-L-Tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Benzyl-alpha-methyl-L-Tyrosine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of O-Benzyl-alpha-methyl-L-Tyrosine involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also interact with receptors and transporters, influencing cellular signaling pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Benzyl-alpha-methyl-L-Tyrosine is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. These modifications enhance its stability and make it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

77457-02-4

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(2S)-2-amino-2-methyl-3-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C17H19NO3/c1-17(18,16(19)20)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10H,11-12,18H2,1H3,(H,19,20)/t17-/m0/s1

InChI Key

NOIIIALKOCPUCU-KRWDZBQOSA-N

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)N

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)N

Origin of Product

United States

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